2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}-1H-isoindole-1,3(2H)-dione is a synthetic organic compound that belongs to the class of isoindole-1,3-dione derivatives. These compounds are known for their diverse biological and pharmaceutical applications, including their use as intermediates in the synthesis of various drugs and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}-1H-isoindole-1,3(2H)-dione typically involves the reaction of phthalic anhydride with primary amines to form isoindole-1,3-dione derivatives For example, the reaction of 3-(trifluoromethyl)phenol with ethylene oxide can yield 2-[3-(trifluoromethyl)phenoxy]ethanol, which can then be reacted with isoindole-1,3-dione under appropriate conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like toluene or methanol, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, such as alkyl, aryl, or halogen substituents .
Scientific Research Applications
2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For example, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects . The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
N-Substituted isoindole-1,3-dione derivatives: These compounds have various substituents on the nitrogen atom, leading to different biological activities.
Uniqueness
2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}-1H-isoindole-1,3(2H)-dione is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability . The phenoxyethoxy moiety also contributes to its unique reactivity and potential biological activities .
Properties
IUPAC Name |
2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO4/c18-17(19,20)11-4-3-5-12(10-11)24-8-9-25-21-15(22)13-6-1-2-7-14(13)16(21)23/h1-7,10H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMWKEFQVKJNRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCCOC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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